

Investigating synergistic effects of SDGR with other targeted therapies

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Compound of Interest

Compound Name: SDGR

Cat. No.: B12409646

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Comparison of Synergistic Effects of EGFR and MET Inhibitors in NSCLC

This guide compares the anti-tumor effects of a monotherapy targeting the Epidermal Growth Factor Receptor (EGFR) with a combination therapy that also includes a MET proto-oncogene, receptor tyrosine kinase (MET) inhibitor in non-small cell lung cancer (NSCLC) models harboring EGFR mutations.

Quantitative Data Summary

The following table summarizes the quantitative data from key in vitro experiments comparing the efficacy of monotherapy versus combination therapy. The data is presented as the mean \pm standard deviation from three independent experiments.

Treatment Group	Cell Viability (IC50 in nM)	Apoptosis Rate (% of Annexin V positive cells)	Tumor Volume in Xenograft Model (mm ³) at Day 21
Vehicle Control	N/A	5.2 ± 1.1%	1500 ± 210
EGFR Inhibitor (Osimertinib)	50.3 ± 4.5	25.8 ± 3.2%	850 ± 150
MET Inhibitor (Crizotinib)	85.1 ± 7.2	15.1 ± 2.5%	1100 ± 180
Combination (Osimertinib + Crizotinib)	12.5 ± 2.1	65.4 ± 5.8%	250 ± 75

Experimental Protocols

Cell Viability Assay (MTT Assay):

- Cell Seeding: NSCLC cells (e.g., H1975) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- Drug Treatment: Cells were treated with serial dilutions of the EGFR inhibitor, MET inhibitor, or the combination of both for 72 hours.
- MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining):

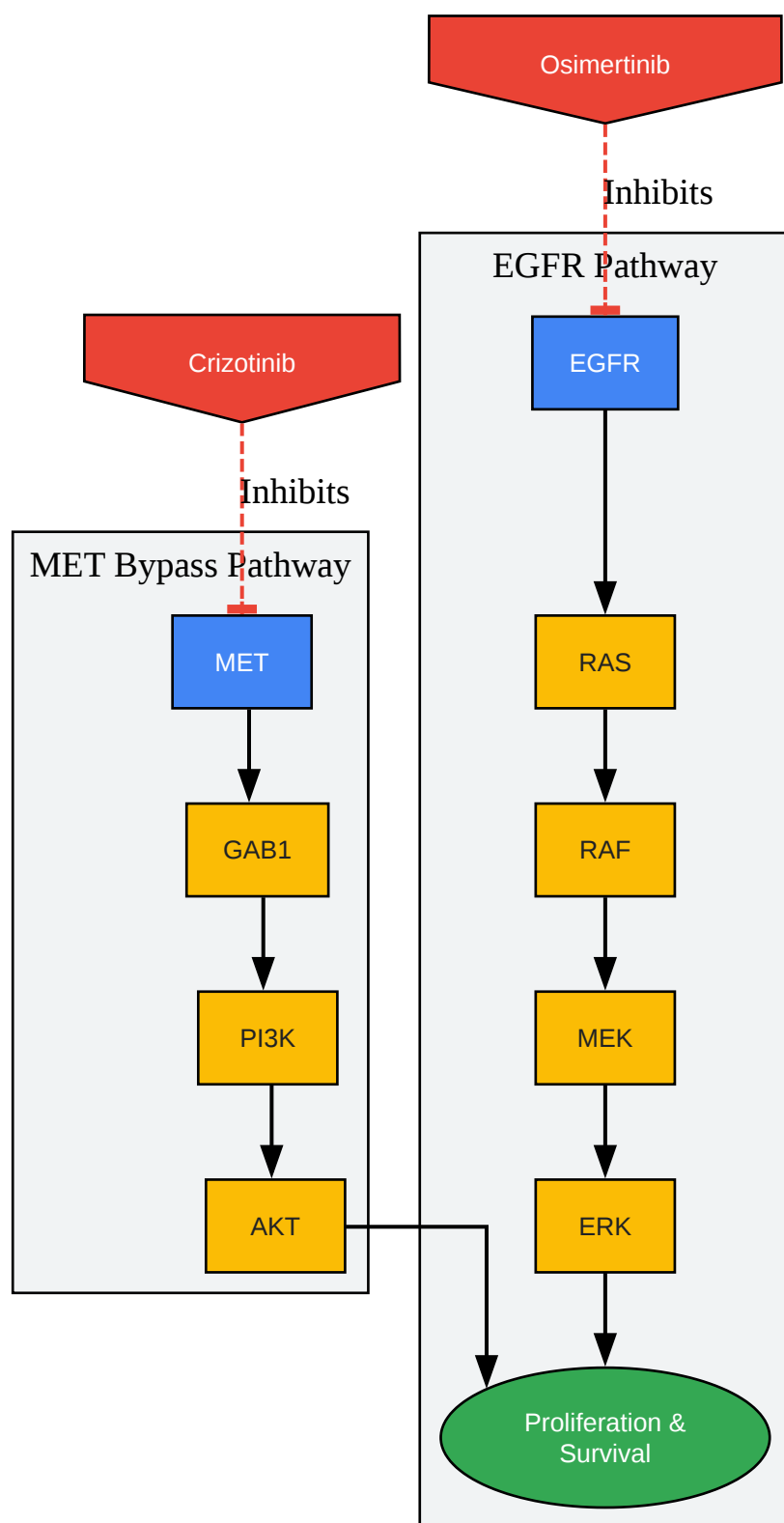
- Cell Treatment: Cells were treated with the respective inhibitors at their IC50 concentrations for 48 hours.

- **Cell Harvesting:** Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
- **Staining:** Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.
- **Flow Cytometry:** The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).

In Vivo Xenograft Model:

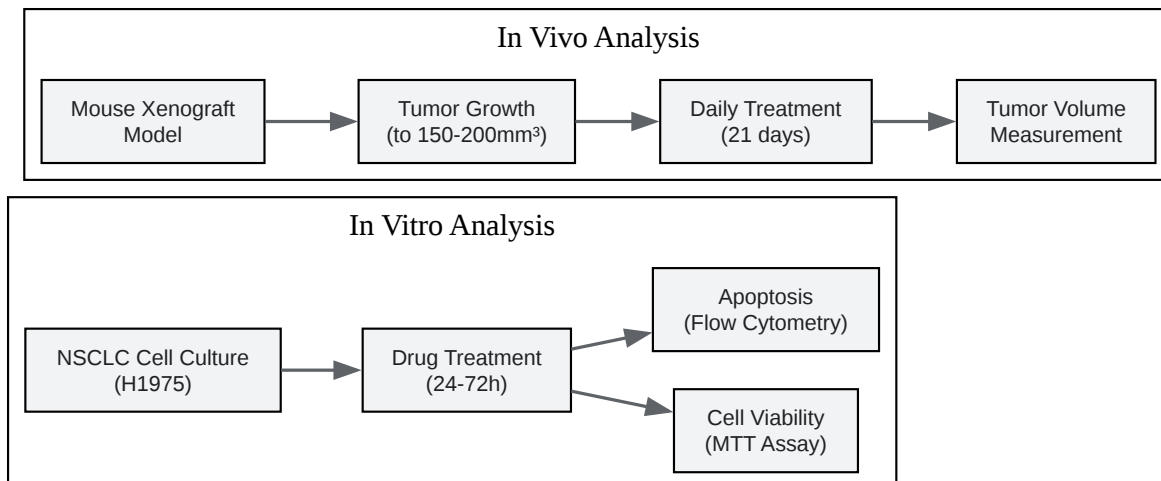
- **Tumor Implantation:** 5×10^6 H1975 cells were subcutaneously injected into the flank of athymic nude mice.
- **Tumor Growth:** Tumors were allowed to grow to an average volume of 150-200 mm³.
- **Treatment Administration:** Mice were randomized into four groups and treated daily with vehicle, EGFR inhibitor (oral gavage), MET inhibitor (oral gavage), or the combination.
- **Tumor Measurement:** Tumor volume was measured twice weekly using calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.

Visualizations



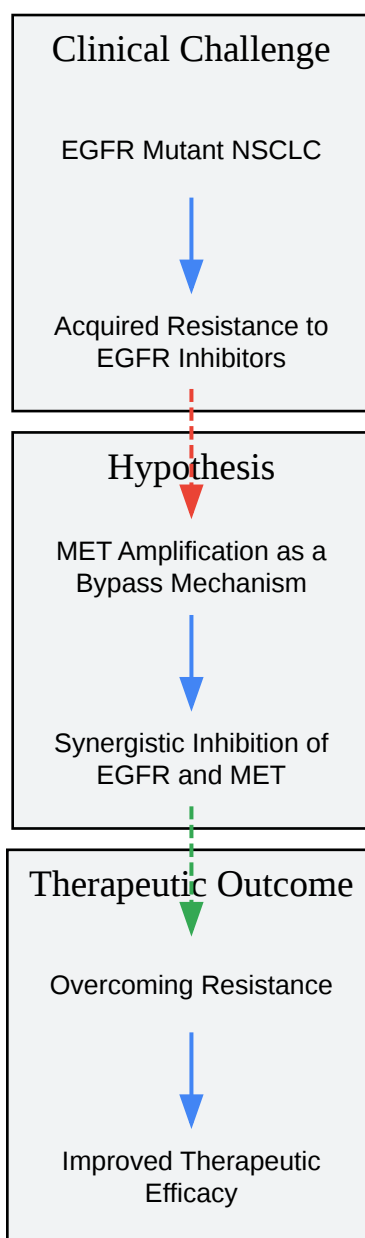
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Caption: Dual inhibition of EGFR and MET pathways.



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Caption: Workflow for in vitro and in vivo experiments.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com